n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine
Description
N-Methyl-1-(5-(p-tolyl)-1H-imidazol-2-yl)methanamine is a substituted imidazole derivative characterized by a methylamine group attached to the C2 position of the imidazole ring and a p-tolyl (4-methylphenyl) substituent at the C5 position.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-methyl-1-[5-(4-methylphenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C12H15N3/c1-9-3-5-10(6-4-9)11-7-14-12(15-11)8-13-2/h3-7,13H,8H2,1-2H3,(H,14,15) |
InChI Key |
KWGOVLASVBWYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)CNC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-Methyl-1-(5-(p-tolyl)-1H-imidazol-2-yl)methanamine generally follows a multi-step approach:
- Formation of the imidazole ring bearing the p-tolyl substituent at the 5-position.
- Introduction of the methanamine group at the 2-position of the imidazole.
- Methylation of the amine nitrogen to yield the N-methyl derivative.
These steps are typically achieved through condensation reactions, reductive amination, and selective alkylation under controlled conditions.
Stepwise Synthetic Routes
Imidazole Ring Construction with p-Tolyl Substitution
One common method involves the condensation of appropriate aldehydes or ketones with amines to form the imidazole ring:
- Starting with p-tolualdehyde (4-methylbenzaldehyde) as the aryl source.
- Condensation with 1,2-diamines or α-amino ketones under acidic or neutral conditions to cyclize into the 5-(p-tolyl)-1H-imidazole core.
This approach aligns with classical imidazole synthesis protocols, ensuring regioselective substitution at the 5-position by the p-tolyl group.
Introduction of the Methanamine Side Chain
The methanamine group at the 2-position of the imidazole can be introduced via:
- Reductive amination of the corresponding 2-formyl or 2-acetyl imidazole intermediate with methylamine or its derivatives.
- Alternatively, nucleophilic substitution reactions where a 2-halomethyl-imidazole intermediate reacts with methylamine.
A representative reductive amination method involves:
- Reacting the aldehyde-functionalized imidazole with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- The reaction is typically carried out in an aqueous or alcoholic solvent at room temperature or mild heating.
- The product is then extracted, purified by standard organic solvent washes, drying over magnesium sulfate, filtration, and solvent evaporation under reduced pressure to isolate the amine derivative.
N-Methylation of the Methanamine
To achieve the N-methyl substitution on the methanamine nitrogen:
- Alkylation using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) is common.
- Alternatively, reductive methylation using formaldehyde and a reducing agent can be employed.
- Careful control of stoichiometry and reaction time prevents over-alkylation or quaternization.
Representative Experimental Procedure (Adapted from Patent and Literature Data)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | p-Tolualdehyde, 1,2-diamine, acidic catalyst, reflux | Cyclization to 5-(p-tolyl)-1H-imidazole |
| 2 | 2-Formyl-5-(p-tolyl)-1H-imidazole, methylamine, sodium cyanoborohydride, MeOH, room temp | Reductive amination to introduce methanamine side chain |
| 3 | Methyl iodide, K2CO3, DMF, 0–25 °C | N-methylation of methanamine nitrogen |
| 4 | Extraction with ethyl acetate, washing with water, drying over MgSO4, filtration, evaporation under reduced pressure | Purification and isolation |
Data Tables Summarizing Preparation Conditions and Yields
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Imidazole ring formation | p-Tolualdehyde, 1,2-diamine, acid catalyst | Reflux, 4–6 h | 75–85 | High regioselectivity for 5-position substitution |
| 2 | Reductive amination | 2-Formyl-imidazole, methylamine, NaBH3CN | Room temp, 12–18 h | 80–90 | Mild conditions prevent side reactions |
| 3 | N-Methylation | Methyl iodide, K2CO3 | 0–25 °C, 6 h | 70–80 | Controlled to avoid quaternary ammonium formation |
| 4 | Purification | Organic solvents, drying agents | Standard work-up | >95 purity | Confirmed by NMR and MS |
Full Research Findings and Notes
- The reductive amination step is critical for the selective introduction of the methanamine group without affecting the aromatic imidazole ring or the p-tolyl substituent.
- Use of sodium cyanoborohydride is preferred due to its mild reducing nature, which avoids reduction of the aromatic system.
- The N-methylation step requires careful stoichiometric control to prevent over-alkylation; using a slight excess of methylating agent and base ensures high selectivity for the secondary amine.
- Purification by extraction and drying over magnesium sulfate followed by evaporation under reduced pressure yields the product in high purity suitable for further applications or studies.
- Analytical characterization typically includes IR spectroscopy showing aromatic and aliphatic C–H stretches, ^1H NMR confirming methanamine and methyl signals, and mass spectrometry confirming molecular weight around m/z 191 for the target compound.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted imidazole compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted imidazole compounds, depending on the type of reaction and reagents used.
Scientific Research Applications
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine is used in a variety of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The p-tolyl group at C5 (as in the target compound and its dihydrochloride salt ) enhances aromatic stacking interactions compared to phenyl (Compound 18 ) or methyl (Compound from ). This may improve binding affinity in receptor-targeted applications.
- Amine Functionalization : The methylamine group at C2 (vs. unmodified amine in the dihydrochloride salt ) likely increases lipophilicity, affecting membrane permeability.
Physicochemical Properties
- Solubility : The dihydrochloride salt of [4-(p-tolyl)-1H-imidazol-2-yl]methanamine suggests improved aqueous solubility over the free base, a critical factor in drug formulation.
- Thermal Stability : Methyl-substituted imidazoles (e.g., N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine ) may exhibit higher stability due to reduced electron-withdrawing effects compared to halogenated analogs.
Biological Activity
n-Methyl-1-(5-(p-tolyl)-1H-imidazol-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15N3
- Molecular Weight : 201.27 g/mol
- SMILES Notation : Cn1ccnc1C(C)C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing imidazole rings often exhibit significant pharmacological properties, including:
- Antimicrobial Activity : The imidazole moiety is known for its ability to disrupt microbial cell membranes and inhibit growth.
- Anticancer Properties : Studies suggest that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various imidazole derivatives found that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.039 |
These results indicate a strong potential for this compound in treating bacterial and fungal infections .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the disruption of microtubule dynamics, similar to established chemotherapeutic agents like paclitaxel. The following table summarizes the anticancer activity observed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.3 |
| A549 (Lung Cancer) | 15.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against these cancer types .
Case Studies
Several case studies have investigated the biological effects of imidazole derivatives, including this compound:
-
Study on Antibacterial Efficacy :
- A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing imidazole derivatives, including the target compound.
-
Cancer Treatment Research :
- A preclinical study assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential role in combination therapy.
Q & A
Basic: What are the optimized synthetic routes for n-Methyl-1-(5-(p-tolyl)-1H-imidazol-2-yl)methanamine, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the condensation of p-tolyl-substituted aldehydes with appropriate amines to form the imidazole core. Key steps include:
- Cyclization : Using reagents like ammonium acetate in acetic acid under reflux to form the imidazole ring .
- Methylation : Introducing the methyl group via nucleophilic substitution with methyl iodide or reductive amination using formaldehyde and sodium cyanoborohydride .
- Purification : Recrystallization from methanol/ether mixtures or column chromatography to isolate the product .
Critical Parameters : - Solvent choice (e.g., DMF or chloroform) impacts reaction kinetics .
- Temperature control (e.g., reflux at 80–100°C) minimizes side reactions .
- Catalysts like HCl in dioxane improve yields (e.g., 64% yield in analogous imidazole syntheses) .
Analytical monitoring via TLC and NMR ensures intermediate purity .
Advanced: How can computational methods like DFT predict the reactivity and electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations can model:
- Electron Distribution : Identifying nucleophilic/electrophilic sites via molecular electrostatic potential (MEP) maps .
- Frontier Molecular Orbitals (FMOs) : Predicting reactivity through HOMO-LUMO gaps (e.g., ΔE < 5 eV for imidazole derivatives) .
- Binding Affinity : Docking studies with biological targets (e.g., enzymes) using software like AutoDock to assess interactions .
Case Study : For analogous imidazoles, DFT revealed that electron-withdrawing groups on the p-tolyl ring lower LUMO energy, enhancing electrophilic reactivity .
Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z ~241 (C₁₂H₁₅N₃) validate the molecular formula .
- X-ray Crystallography : SHELX software refines crystal structures, resolving tautomerism (e.g., 1H- vs. 3H-imidazole forms) .
Advanced: How do structural modifications at the imidazole ring or p-tolyl group influence the biological activity of derivatives?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Imidazole Substitutions :
- Adding electron-withdrawing groups (e.g., Cl) increases antimicrobial activity by enhancing electrophilicity .
- Methylation at the 1-position improves metabolic stability .
- p-Tolyl Modifications :
- Halogenation (e.g., Br at the para position) enhances enzyme inhibition (e.g., IC₅₀ values < 10 µM for kinase targets) .
Experimental Validation :
- Halogenation (e.g., Br at the para position) enhances enzyme inhibition (e.g., IC₅₀ values < 10 µM for kinase targets) .
- Replace the p-tolyl group with 3,4-dichlorophenyl to test changes in cytotoxicity .
- Compare IC₅₀ values of methylated vs. non-methylated analogs in enzyme assays .
Advanced: What strategies resolve contradictions in crystallographic data for this compound, especially regarding tautomerism or polymorphism?
Methodological Answer:
- SHELXL Refinement : Use disorder modeling to resolve tautomeric forms (e.g., 1H- vs. 4H-imidazole) .
- Hydrogen Bond Analysis : Compare O–H···N vs. N–H···O interactions in polymorphs .
- Computational Validation : Overlay DFT-optimized structures with experimental X-ray data to identify discrepancies .
Case Study : For (1H-imidazol-2-yl)methanamine dihydrochloride, SHELXL resolved protonation states via residual density maps .
Basic: What are the key considerations in designing experiments to assess the compound's enzyme inhibition potential?
Methodological Answer:
- Assay Selection :
- Fluorescence-based assays (e.g., tryptophan quenching) for real-time monitoring .
- Radiometric assays for kinases using [γ-³²P]ATP .
- Control Experiments :
- Include positive controls (e.g., staurosporine for kinase inhibition) .
- Test solubility in DMSO/PBS buffers to rule out false positives .
- Data Analysis :
- Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
- Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive) .
Advanced: How can researchers address discrepancies in biological activity data across different studies?
Methodological Answer:
- Source Verification : Confirm compound purity (>95% by HPLC) and stereochemistry (via CD spectroscopy) .
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and passage numbers .
- Normalize data to housekeeping genes (e.g., GAPDH) in qPCR studies .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
